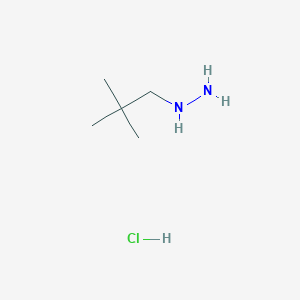
3,4-二氯-5-(三氟甲氧基)苯甲酸
描述
3,4-Dichloro-5-(trifluoromethoxy)benzoic acid is a chemical compound with the CAS Number: 1706458-45-8 . It has a molecular weight of 275.01 . The IUPAC name for this compound is 3,4-dichloro-5-(trifluoromethoxy)benzoic acid .
Molecular Structure Analysis
The InChI code for 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid is 1S/C8H3Cl2F3O3/c9-4-1-3(7(14)15)2-5(6(4)10)16-8(11,12)13/h1-2H,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
3,4-Dichloro-5-(trifluoromethoxy)benzoic acid is a solid at room temperature . It should be stored in a refrigerator .科学研究应用
1. 聚合物合成
3,4-二氯-5-(三氟甲氧基)苯甲酸已被用于合成基于钌的单核、双核和三核转化催化剂。这些催化剂在各种化合物的环聚合中具有应用,为聚合物合成和材料科学提供潜力 (Mayershofer, Nuyken, & Buchmeiser, 2006)。
2. 植物生长调节
对氯代和甲基取代的苯氧乙酸和苯甲酸的研究,包括3,4-二氯-5-(三氟甲氧基)苯甲酸,探讨了它们在植物生长调节中的作用。这项研究对农业科学和了解植物生理学至关重要 (Pybus, Smith, Wain, & Wightman, 1959)。
3. 荧光探针
用于检测活性氧物种的荧光探针的发展包括苯甲酸衍生物。这些探针在生物和化学研究中起着重要作用,特别是在研究各种生物系统中的活性氧物种时 (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003)。
4. 高价碘试剂
3,4-二氯-5-(三氟甲氧基)苯甲酸衍生物已被用于制备高价碘试剂。这些试剂在有机化学中具有重要意义,特别是在卤甲氧基化反应中,突显了它在合成化学中的实用性 (Yusubov, Drygunova, & Zhdankin, 2004)。
5. 分子结构研究
对羟基苯甲酸的结构研究,包括类似于3,4-二氯-5-(三氟甲氧基)苯甲酸的衍生物,已进行,以了解它们与自由基的反应。这类研究对于理解这些化合物在各种化学反应中的分子行为至关重要 (Nsangou, Dhaouadi, Jaidane, & Lakhdar, 2008)。
6. 电化学研究
涉及3,4-二羟基苯甲酸的电化学研究对于在水介质中合成独特化合物具有重要意义。这些研究有助于电化学领域和新合成方法的发展 (Fotouhi, Nematollahi, & Heravi, 2007)。
7. 配位聚合物
在形成金属-有机混合框架中使用三(羧甲氧基)苯甲酸衍生物展示了在材料科学中的应用,特别是在创建具有潜在用途的催化剂、吸附和分离技术结构方面 (Yang et al., 2015)。
安全和危害
The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .
生化分析
Biochemical Properties
3,4-Dichloro-5-(trifluoromethoxy)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the binding of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in critical cellular processes, leading to changes in cell behavior and function . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid is relatively stable under standard laboratory conditions, but its degradation products can also have significant biological effects . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity.
Metabolic Pathways
3,4-Dichloro-5-(trifluoromethoxy)benzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, thereby influencing the overall metabolic flux and levels of metabolites . The compound can be metabolized through various enzymatic reactions, leading to the formation of different metabolites that may have distinct biological activities.
Transport and Distribution
The transport and distribution of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution pattern of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid can significantly influence its biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid within the cell can influence its interactions with other biomolecules and its overall biological effects.
属性
IUPAC Name |
3,4-dichloro-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O3/c9-4-1-3(7(14)15)2-5(6(4)10)16-8(11,12)13/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWAVKNUXZPMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




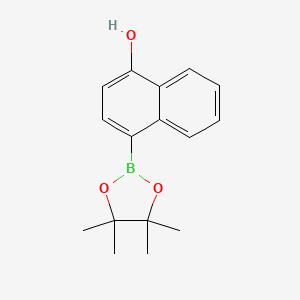
![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407620.png)
![3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride](/img/structure/B1407622.png)
![1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1407624.png)
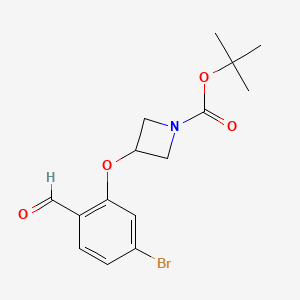
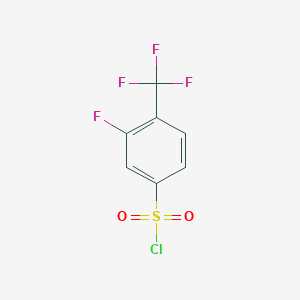
![4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1407627.png)
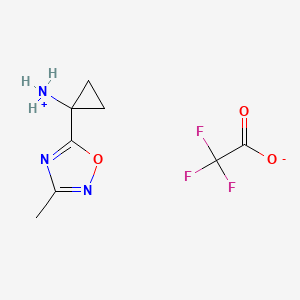

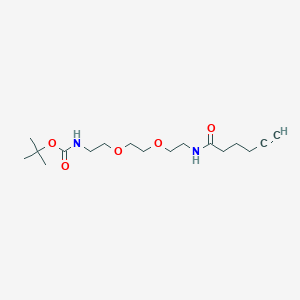
![4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde](/img/structure/B1407632.png)
